molecular formula C30H52N8O10S2 B1456675 But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol CAS No. 33305-95-2

But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Cat. No. B1456675
CAS RN: 33305-95-2
M. Wt: 748.9 g/mol
InChI Key: VLRABWSXHYVLQI-XRIOVQLTSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acid group (from But-2-enedioic acid), an amino group (from tert-butylamino), a morpholinyl group (from morpholin-4-yl), and a thiadiazolyl group (from 1,2,5-thiadiazol-3-yl). These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, one-pot synthesis methods involving the reaction of epoxides with tert-butanesulfinamide in the presence of a Lewis acid have been reported . This method produces N-tert-butylsulfinylimines in reasonable yields .


Chemical Reactions Analysis

The compound contains several functional groups that are known to participate in various chemical reactions. For example, the acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The amino group can participate in reactions such as acylation and alkylation .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial Activity : A study on the synthesis of a derivative of 1,2,5-thiadiazole, which is structurally related to the compounds of interest, revealed its potential in antibacterial applications. This derivative showed moderate inhibition against Mycobacteria tuberculosis, highlighting the therapeutic potential of 1,2,5-thiadiazole derivatives in treating bacterial infections (Mali, Sawant, Chaudhari, & Mandewale, 2019).

  • Metabolism Studies : Research on timolol, a molecule that shares a similar structural fragment with the compounds , provides insights into the metabolic pathways of such compounds in humans and animals. These studies are crucial for understanding how these compounds are processed in the body, which is vital for their development as drugs (Tocco, Duncan, Deluna, Smith, Walker, & Vandenheuvel, 1980).

  • Enantiomerically Enriched Timolol Synthesis : The lipase-catalyzed resolution of a related compound was studied for the preparation of enantiomerically enriched timolol, a beta-blocker used for treating glaucoma. This approach highlights the significance of enantioselective synthesis in developing therapeutics with improved efficacy and reduced side effects (Kamal, Krishnaji, & Khan, 2008).

  • Chemical Transformations and Potential Applications : Investigations into the chemical reactions of thiadiazole derivatives have shown their versatility in synthesizing various bioactive molecules. These studies lay the groundwork for developing new drugs and materials with thiadiazole as a core structure (Remizov, Pevzner, & Petrov, 2019; Maadadi, Pevzner, & Petrov, 2017).

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H24N4O3S.C4H4O4/c2*1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h2*10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRABWSXHYVLQI-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71447273

CAS RN

33305-95-2
Record name (S)-bis[3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole] maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Reactant of Route 2
But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Reactant of Route 3
But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Reactant of Route 4
But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Reactant of Route 5
But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Reactant of Route 6
But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

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